3-[(E)-octadec-9-enoyl]oxypropyl (E)-octadec-9-enoate
Description
3-[(E)-Octadec-9-enoyl]oxypropyl (E)-octadec-9-enoate, commonly known as trielaidin, is a synthetic triglyceride composed of three trans-unsaturated oleic acid (E-octadec-9-enoate) chains esterified to a glycerol backbone. Its molecular formula is C₅₇H₁₀₄O₆, with a molecular weight of 885.36 g/mol . Trielaidin is structurally characterized by the trans (E) configuration of the double bonds in its fatty acid chains, which distinguishes it from natural triglycerides like triolein (cis configuration). It is primarily used as a reference standard in analytical chemistry for quantifying trans fats in food products via techniques such as ATR-FTIR spectroscopy .
Properties
IUPAC Name |
3-[(E)-octadec-9-enoyl]oxypropyl (E)-octadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H72O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-34-38(40)42-36-33-37-43-39(41)35-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-37H2,1-2H3/b19-17+,20-18+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAGUWHQPUZIHIC-XPWSMXQVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCCCOC(=O)CCCCCCCC=CCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OCCCOC(=O)CCCCCCC/C=C/CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H72O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
605.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Poly[oxy(methyl-1,2-ethanediyl)], .alpha.-[(9Z)-1-oxo-9-octadecen-1-yl]-.omega.-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
26571-49-3 | |
| Record name | Poly[oxy(methyl-1,2-ethanediyl)], .alpha.-[(9Z)-1-oxo-9-octadecen-1-yl]-.omega.-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Poly[oxy(methyl-1,2-ethanediyl)], α-[(9Z)-1-oxo-9-octadecen-1-yl]-ω-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.912 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
3-[(E)-octadec-9-enoyl]oxypropyl (E)-octadec-9-enoate, also known as a glycerol ester of oleic acid, is a compound of interest due to its potential biological activities. This article explores its biological activity, including its effects on various cell lines, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C39H72O5
- Molecular Weight : 620.98 g/mol
- IUPAC Name : this compound
The compound features a glycerol backbone esterified with two oleic acid moieties, which contributes to its amphiphilic nature and potential biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer properties of various glycerol esters, including those similar to this compound. For instance, compounds derived from oleic acid have shown significant cytotoxic effects against cancer cell lines such as A549 (lung carcinoma) and HeLa (cervical carcinoma) cells.
In Vitro Studies
In vitro assays using MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) demonstrated that compounds with similar structures exhibited varying degrees of cytotoxicity. The IC50 values for these compounds against A549 cells were reported as follows:
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| Compound 1 | 114.25 | A549 |
| Compound 2 | 140.60 | HeLa |
These results indicate a higher sensitivity of A549 cells to the tested compounds compared to HeLa cells, suggesting a potential therapeutic application in lung cancer treatment.
The proposed mechanism by which this compound exerts its biological effects includes:
- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells.
- Induction of Apoptosis : It has been suggested that oleic acid derivatives can activate apoptotic pathways in malignant cells.
- Modulation of Lipid Metabolism : As a fatty acid derivative, it may influence lipid metabolism pathways, which are often dysregulated in cancer.
Preclinical Studies
A preclinical study involving the administration of glycerol esters similar to this compound in animal models demonstrated promising results:
- Study Design : Male nude mice were injected with A549-luc lung cancer cells and treated with varying doses of the compound.
- Outcome Measures : Tumor size reduction and survival rates were monitored over a period of 60 days.
- Results : Mice treated with the compound showed significant tumor growth inhibition compared to control groups, indicating its potential as an anticancer agent.
Toxicological Studies
Toxicological assessments revealed that while the compound exhibited anticancer properties, it also necessitated careful evaluation regarding its safety profile:
| Parameter | Observed Effect |
|---|---|
| Body Weight Change | Minimal |
| Organ Histopathology | No significant damage observed |
These findings underscore the importance of balancing efficacy with safety in the development of new therapeutic agents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triolein: Cis-Configuration Analog
Triolein (2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl (Z)-octadec-9-enoate) shares the same molecular formula (C₅₇H₁₀₄O₆) and molecular weight (885.36 g/mol) as trielaidin but differs in the geometry of its double bonds (Z/cis configuration). Key distinctions include:
- Physical Properties : Triolein is liquid at room temperature due to the kinked cis configuration, which prevents tight packing. In contrast, trielaidin’s trans bonds allow linear molecular alignment, resulting in a higher melting point and solid state .
- Applications : Triolein is a major component of olive oil and synthetic lipid matrices , while trielaidin serves as a trans fat standard in regulatory and food safety testing .
Table 1: Trielaidin vs. Triolein
| Property | Trielaidin (E) | Triolein (Z) |
|---|---|---|
| Molecular Formula | C₅₇H₁₀₄O₆ | C₅₇H₁₀₄O₆ |
| Molecular Weight (g/mol) | 885.36 | 885.36 |
| Double Bond Geometry | Trans (E) | Cis (Z) |
| Physical State (RT) | Solid | Liquid |
| Melting Point | Higher (~45–50°C inferred) | Lower (~−4°C) |
| Applications | Trans fat analysis standard | Food, synthetic lipid research |
Lysophosphatidic Acid (LPA) Derivatives
2-Hydroxy-3-(phosphonooxy)propyl (9E)-octadec-9-enoate (LPA) is a lysophospholipid with a single trans-unsaturated fatty acid chain and a phosphate group. Unlike trielaidin, LPA has:
Phospholipids with Oleoyl Chains
Compounds like 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) and dioleoyl phosphatidylglycerol (DOPG) feature two cis-oleoyl (Z-octadec-9-enoate) chains and a phosphate head group. For example:
Monoesters and Other Esters
Isobutyl oleate (2-methylpropyl (Z)-octadec-9-enoate) is a monoester with a single cis-oleic acid chain. It is used in cosmetics and lubricants, highlighting functional divergence from trielaidin’s triglyceride structure .
Table 2: Functional Comparison with Other Esters
| Compound | Type | Molecular Formula | Key Feature | Application |
|---|---|---|---|---|
| Trielaidin | Triglyceride | C₅₇H₁₀₄O₆ | Three trans-oleate chains | Trans fat analysis |
| LPA | Lysophospholipid | C₂₁H₃₉O₇P | Phosphate head | Cell signaling |
| Isobutyl Oleate | Monoester | C₂₂H₄₂O₂ | Single cis-oleate chain | Cosmetics, lubricants |
| DOPG | Phospholipid | C₄₂H₇₉O₁₀P | Two cis-oleate chains | Membrane studies |
Research Findings and Implications
- Health Impact : Trans fats like trielaidin are linked to cardiovascular diseases, driving regulatory limits on their presence in foods .
- Analytical Utility : Trielaidin’s trans bonds produce distinct infrared absorption bands at 966 cm⁻¹, enabling precise quantification via FTIR .
- Biological Role Contrast : Unlike signaling phospholipids (e.g., LPA) or structural phospholipids (e.g., DOPG), trielaidin lacks a bioactive head group, limiting its role to energy storage or industrial applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
